molecular formula C7H7IN2O3 B8120012 4-Iodo-2-methoxy-6-nitro-phenylamine

4-Iodo-2-methoxy-6-nitro-phenylamine

Cat. No.: B8120012
M. Wt: 294.05 g/mol
InChI Key: VKEADNFWTIBIQT-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-6-nitro-phenylamine is an organic compound with the molecular formula C7H7IN2O3. It is also known as 4-iodo-2-methoxy-6-nitroaniline. This compound is characterized by the presence of iodine, methoxy, and nitro functional groups attached to a phenylamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methoxy-6-nitro-phenylamine typically involves the iodination of 2-methoxy-6-nitroaniline. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methoxy-6-nitro-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodo-2-methoxy-6-nitro-phenylamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-6-nitro-phenylamine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways. The methoxy group can also affect the compound’s solubility and overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-methoxy-6-nitro-phenylamine is unique due to the combination of iodine, methoxy, and nitro groups on the phenylamine backbone. This unique combination imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .

Properties

IUPAC Name

4-iodo-2-methoxy-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEADNFWTIBIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6.2 g (36.9 mmol) 2-methoxy-6-nitro-phenylamine, 9.4 g (37 mmol) iodine and 5.8 g (18.5 mmol) silver sulfate in 90 ml glacial acetic acid is stirred at 60° C. for 12 h. The reaction mixture is cooled to room temperature, poured on water and extracted (3×) with ethyl acetate. The combined organic layers are washed with water (2×) and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=2:1) to afford 8.57 g of the title compound as bright red crystals.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One

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